molecular formula C9H8ClN5 B1359956 s-Triazine, 2-amino-4-(m-chloroanilino)- CAS No. 718-43-4

s-Triazine, 2-amino-4-(m-chloroanilino)-

Cat. No. B1359956
CAS RN: 718-43-4
M. Wt: 221.64 g/mol
InChI Key: VCOVYIZDTWXVSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules . The rich literature demonstrates various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .


Molecular Structure Analysis

Disubstituted s-triazine derivatives were synthesized using amino acids/substituted anilines and aq. NaHCO3 as base .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

The unique properties of s-Triazine, 2-amino-4-(m-chloroanilino)- make it ideal for applications in pharmaceuticals, agrochemicals, and material science.

Scientific Research Applications

  • Cancer Treatment

    • Field : Medical and Pharmaceutical Research .
    • Application : s-Triazine derivatives have been investigated for their anti-cancer activities . They are being studied as potential chemotherapy agents due to their high selectivity against cancer cells compared to normal cells and relatively low cytotoxicity .
    • Methods : The structure of s-Triazine derivatives is modified and new substituents are introduced to obtain compounds with broad inhibitory activity on processes such as proliferation . In some cases, s-Triazine derivatives induce cell apoptosis .
    • Results : Some s-Triazine derivatives have shown promising results in inhibiting enzymes involved in the process of tumorigenesis . For example, certain compounds have acted cytotoxic against HCT116 (human colorectal carcinoma) and MCF-7 cancer cell lines .
  • Flame Retardants

    • Field : Material Science .
    • Application : Triazine compounds are used as flame retardants .
  • Anti-Inflammatory

    • Field : Medical and Pharmaceutical Research .
    • Application : s-Triazine derivatives have been used to develop anti-inflammatory drugs .
    • Methods : Molecular hybrids of thiazolidine-4-one and s-triazine were prepared in a single step cyclo-condensation reaction of 2-amino-4,6-dichloro-1,3,5-triazine, aromatic aldehydes, and thioglycolic acid .
    • Results : These molecular hybrids were evaluated for their biological activities .
  • Heterogeneous Catalysis

    • Field : Chemistry .
    • Application : Triazine and tetrazine moieties are used in heterogeneous catalysis .
  • Photocatalysis

    • Field : Chemistry .
    • Application : Triazine and tetrazine moieties are used in photocatalysis .
  • Separation and Storage

    • Field : Material Science .
    • Application : Triazine and tetrazine moieties are used in separation and storage .
  • Antiviral

    • Field : Medical and Pharmaceutical Research .
    • Application : s-Triazine derivatives have been used to develop antiviral drugs .
  • Antitumor

    • Field : Medical and Pharmaceutical Research .
    • Application : s-Triazine derivatives have been used to develop antitumor drugs .
  • Cardiotonic

    • Field : Medical and Pharmaceutical Research .
    • Application : s-Triazine derivatives have been used to develop cardiotonic drugs .
  • Anti-HIV

    • Field : Medical and Pharmaceutical Research .
    • Application : s-Triazine derivatives have been used to develop anti-HIV drugs .
  • Analgesic

    • Field : Medical and Pharmaceutical Research .
    • Application : s-Triazine derivatives have been used to develop analgesic drugs .
  • Anti-protozoal

    • Field : Medical and Pharmaceutical Research .
    • Application : s-Triazine derivatives have been used to develop anti-protozoal drugs .

Future Directions

S-Triazine, 2-amino-4-(m-chloroanilino)- has been extensively studied for its biological activity and potential applications in various fields. Its unique properties make it ideal for applications in pharmaceuticals, agrochemicals, and material science, indicating a promising future direction for this compound.

Relevant Papers The paper titled “s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation” provides an overview of the broad applicability of s-triazine . It discusses its wide activity spectrum and its use as a drug nano delivery system .

properties

IUPAC Name

2-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5/c10-6-2-1-3-7(4-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOVYIZDTWXVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222051
Record name s-Triazine, 2-amino-4-(m-chloroanilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

s-Triazine, 2-amino-4-(m-chloroanilino)-

CAS RN

718-43-4
Record name s-Triazine, 2-amino-4-(m-chloroanilino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000718434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 2-amino-4-(m-chloroanilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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